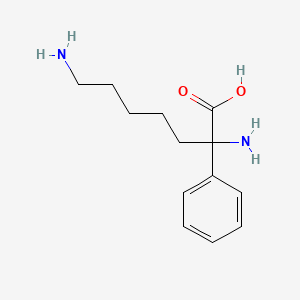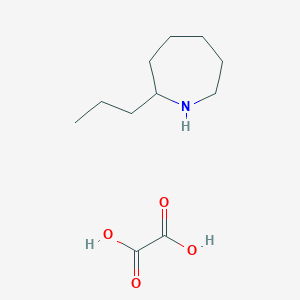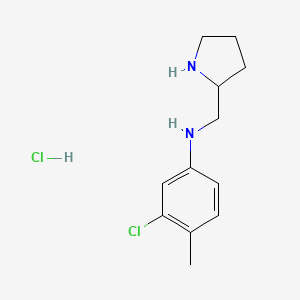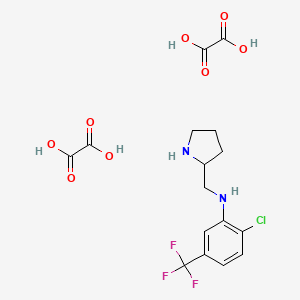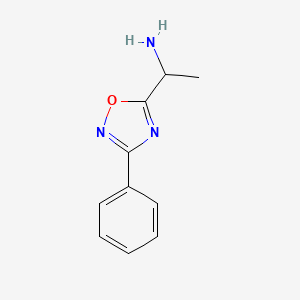
1-(3-Fenil-1,2,4-oxadiazol-5-il)etanamina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine is a compound that belongs to the 1,2,4-oxadiazole family . Oxadiazoles are five-membered heterocyclic scaffolds containing one oxygen and two nitrogen atoms . They have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazoles often involves reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents . The synthetic target picolinamide clubbed 3-phenyl-1,2,4-oxadiazoles was obtained by treatment of 30 with hydroxyl amine hydrate (31) to get amidoxime (32) followed by cyclization using acyl chloride (33) and O-arylation using 4-chloro-N-methylpicolinamide (35) .Molecular Structure Analysis
The molecular structure of 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine consists of a five-membered heterocyclic ring system with two nitrogen atoms, one oxygen atom, and two carbon atoms . The molecular weight of a similar compound, 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)acetone, is 202.21 g/mol .Chemical Reactions Analysis
The chemical reactions involving 1,3,4-oxadiazoles include the inhibition of growth factors, enzymes, and kinases . The 1,3,4-oxadiazole hybridization with other anticancer pharmacophores has different mechanisms of action by targeting various enzymes (thymidylate synthase, HDAC, topoisomerase II, telomerase, thymidine phosphorylase) and many of the proteins that contribute to cancer cell proliferation .Aplicaciones Científicas De Investigación
Pesticidas Agrícolas
Los derivados de 1,2,4-oxadiazol, que incluyen 1-(3-Fenil-1,2,4-oxadiazol-5-il)etanamina, se han encontrado que exhiben un amplio espectro de actividades biológicas agrícolas . Se han utilizado en el descubrimiento de pesticidas químicos eficientes y de bajo riesgo .
Agentes Antibacterianos
Los compuestos que contienen un anillo de 1,2,4-oxadiazol, como la this compound, han mostrado fuertes efectos antibacterianos contra Xanthomonas oryzae pv. oryzae (Xoo) y Xanthomonas oryzae pv. oryzicola (Xoc), que causan serias enfermedades bacterianas en el arroz .
Agentes Antifúngicos
Estos compuestos también han demostrado actividad antifúngica contra Rhizoctonia solani, un hongo que representa una amenaza significativa para la agricultura mundial .
Agentes Nematicidas
Los derivados de 1,2,4-oxadiazol han mostrado actividad nematocida moderada contra Meloidogyne incognita, una especie de nematodo del nudo de la raíz que es una plaga agrícola importante .
Síntesis Orgánica
Las sales de 1,2,4-oxadiazolium, que pueden derivarse de 1,2,4-oxadiazoles, se han utilizado en la síntesis orgánica . Sirven como un precursor conveniente para generar otros compuestos heterocíclicos y acíclicos .
Química Farmacéutica
Los 1,2,4-oxadiazoles, incluyendo la this compound, representan una importante clase de heterociclos de cinco miembros. Su síntesis y amplio alcance de aplicación en química farmacéutica se han revisado de manera integral .
Mecanismo De Acción
Target of Action
Similar compounds, such as 1,2,4-oxadiazoles, have been reported to target enzymes like leucyl-trna synthetase (leurs) and methionyl-trna synthetase (metrs) .
Mode of Action
It’s worth noting that related 1,2,4-oxadiazole compounds have been reported to exhibit anti-infective properties, including anti-bacterial, anti-viral, and anti-leishmanial activities .
Biochemical Pathways
Related 1,3,4-oxadiazole derivatives have been reported to act on several enzymes and pathways, such as thymidylate synthase, histone deacetylase (hdac), topoisomerase ii, telomerase, thymidine phosphorylase, and others to inhibit proliferation .
Pharmacokinetics
A related compound has shown promising pharmacokinetic properties .
Result of Action
Related 1,2,4-oxadiazole compounds have been reported to exhibit anti-infective properties, suggesting potential antimicrobial effects .
Action Environment
It’s worth noting that the action of similar compounds can be influenced by various factors, including ph, temperature, and the presence of other substances .
Direcciones Futuras
The future directions for 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine and similar compounds could involve further exploration of their potential as anti-infective agents . There is also potential for these compounds to be developed as anticancer agents, given their ability to inhibit various enzymes and pathways involved in cancer cell proliferation .
Análisis Bioquímico
Biochemical Properties
1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with the 26S proteasome subunit Rpn6, which is crucial for protein degradation . This interaction can lead to the inhibition of proteasome activity, thereby affecting protein turnover and cellular homeostasis.
Cellular Effects
1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine has notable effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic genes . Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine involves its binding interactions with various biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. For instance, its interaction with the 26S proteasome subunit Rpn6 leads to the inhibition of proteasome activity, which in turn affects protein degradation and cellular homeostasis . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine vary with different dosages in animal models. At lower doses, it can exhibit therapeutic effects, such as anti-cancer activity, without causing significant toxicity . At higher doses, it may induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . The compound’s effects on metabolic flux and metabolite levels can influence cellular metabolism and overall physiological function.
Transport and Distribution
The transport and distribution of 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes by active transport mechanisms and distributed to various tissues . The compound’s localization and accumulation within specific tissues can affect its biological activity and therapeutic potential.
Subcellular Localization
1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine exhibits specific subcellular localization, which can influence its activity and function. It may be directed to particular cellular compartments or organelles by targeting signals or post-translational modifications . The compound’s localization within subcellular structures can affect its interactions with biomolecules and its overall biological effects.
Propiedades
IUPAC Name |
1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-7(11)10-12-9(13-14-10)8-5-3-2-4-6-8/h2-7H,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTIGPHKXQOPZJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30589712 |
Source


|
| Record name | 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30589712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915919-76-5 |
Source


|
| Record name | 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30589712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
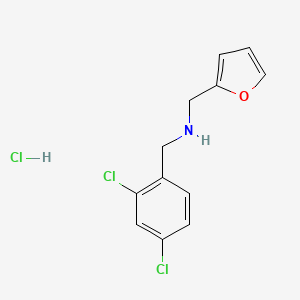
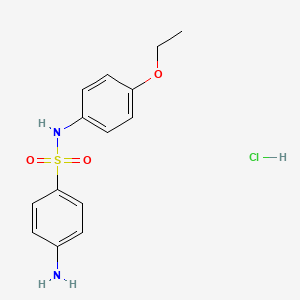
amine, chloride](/img/structure/B1369113.png)


![11,11-Dimethyl-10-(2-methyl-2-propenyl)-9-azatricyclo[6.2.2.0~2,7~]dodeca-2,4,6-triene hydrochloride](/img/structure/B1369124.png)

![[2-(1h-Indol-3-yl)-ethyl]-piperidin-4-ylamine dihydrochloride](/img/structure/B1369126.png)
